molecular formula C17H18FNO3 B2842183 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide CAS No. 1448063-14-6

2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide

Cat. No.: B2842183
CAS No.: 1448063-14-6
M. Wt: 303.333
InChI Key: URIBSPYOEBPERA-UHFFFAOYSA-N
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Description

2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group, a furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzamide core: Starting with a benzoyl chloride derivative, the benzamide core can be formed by reacting with an amine.

    Introduction of the fluoro group: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.

    Attachment of the tetrahydro-2H-pyran-4-yl group: This step might involve a coupling reaction using a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2-carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an acetamide core.

    2-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in 2-fluoro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide can impart unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

Properties

IUPAC Name

2-fluoro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBSPYOEBPERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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